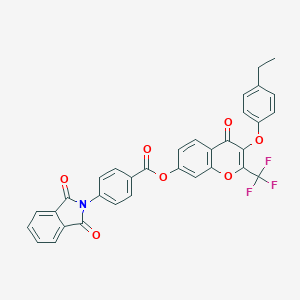
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
作用機序
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been shown to act as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation and perception. By blocking this receptor, this compound can help researchers better understand the role of serotonin in these processes.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin 5-HT2A receptor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its high selectivity for the serotonin 5-HT2A receptor, which allows researchers to study this receptor in isolation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several potential future directions for research involving 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one. For example, researchers could investigate its effects on other receptors in the brain, or explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, new synthesis methods could be developed to improve the potency and selectivity of this compound, making it an even more valuable tool for scientific research.
合成法
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-aminophenol with 4-propoxybenzaldehyde to form 2-(4-propoxybenzylideneamino)phenol. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde and acetic anhydride to produce this compound.
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the mechanisms of action of these receptors.
特性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO5/c1-4-15-32-20-11-9-18(10-12-20)26(29)22(27-28-23-7-5-6-8-25(23)33-27)17-19-16-21(30-2)13-14-24(19)31-3/h5-14,16-17H,4,15H2,1-3H3/b22-17- |
InChIキー |
BCKXJZBWRSMESK-XLNRJJMWSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
